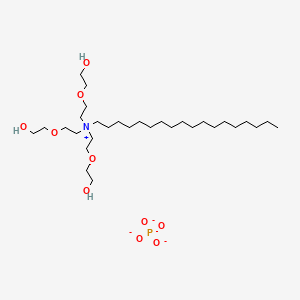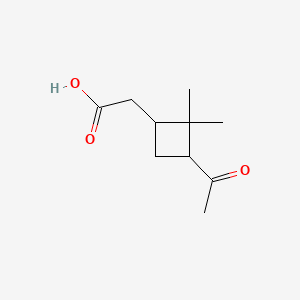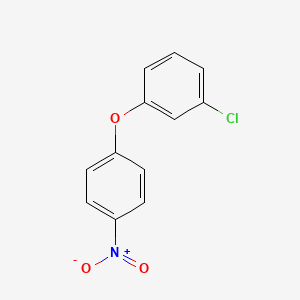
Ethyl-2-(3,4-Dichlorphenyl)-2,2-difluoroacetat
Übersicht
Beschreibung
ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate is an organic compound with the molecular formula C10H8Cl2F2O2. This compound is characterized by the presence of a benzene ring substituted with two chlorine atoms and two fluorine atoms, along with an ethyl ester functional group. It is used in various chemical reactions and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
Target of Action
Ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate, also known as Benzeneacetic acid, 3,4-dichloro-alpha,alpha-difluoro-, ethyl ester, is a complex organic compound. Similar compounds have been found to interact with various biological targets, indicating a potential for diverse interactions .
Mode of Action
It has been identified as a potent catalyst in the mitsunobu reaction, a process used in synthetic organic chemistry . This suggests that the compound may interact with its targets to facilitate chemical reactions.
Biochemical Pathways
Similar compounds have been found to influence various biological pathways, suggesting that this compound may also have diverse biochemical effects .
Result of Action
Similar compounds have been found to have various biological and pharmacological activities, suggesting that this compound may also produce diverse effects .
Vorbereitungsmethoden
The synthesis of ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate typically involves the esterification of Benzeneacetic acid, 3,4-dichloro-alpha,alpha-difluoro- with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups using reagents such as sodium iodide in acetone.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate include:
Benzeneacetic acid, 3,4-dichloro-alpha,alpha-difluoro-: The parent acid form of the ester.
Benzeneacetic acid, 3,4-dichloro-alpha,alpha-difluoro-, methyl ester: A methyl ester variant with similar properties.
Benzeneacetic acid, 3,4-dichloro-alpha,alpha-difluoro-, propyl ester: A propyl ester variant with slightly different physical properties.
The uniqueness of ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate lies in its specific ester group, which influences its reactivity and applications in various fields.
Eigenschaften
IUPAC Name |
ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O2/c1-2-16-9(15)10(13,14)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGREBJUAOJJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073561 | |
| Record name | Benzeneacetic acid, 3,4-dichloro-.alpha.,.alpha.-difluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56177-76-5 | |
| Record name | Benzeneacetic acid, 3,4-dichloro-alpha,alpha-difluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056177765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 3,4-dichloro-.alpha.,.alpha.-difluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















